diglycérides
Diradylglycerols, also known as diglycerides or DG, are esters formed from glycerol and two fatty acids. They play a crucial role in the food industry due to their emulsifying properties, which enhance the stability of food products such as baked goods, margarine, and confectionery. These compounds are derived from the hydrolysis of triglycerides or synthesized by direct esterification. Diradylglycerols not only improve texture but also contribute to shelf life extension through their ability to prevent water loss and fat separation. Their mild nature makes them suitable for a wide range of applications, ensuring they do not impart any undesirable flavors or colors to the final product.

Littérature connexe
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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